
2-Cyano-5-methylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-5-methylhexanamide, also known as 2-Cyano-5-methylhexanamid, is a chemical compound that belongs to the class of amides. It is a colorless liquid that is used in various scientific research applications.
Mechanism of Action
The mechanism of action of 2-Cyano-5-methylhexanamidethylhexanamide is not well understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body, which can affect various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Cyano-5-methylhexanamidethylhexanamide are not well documented. However, it has been shown to have some antimicrobial and antifungal properties. It has also been used in the treatment of certain diseases, such as cancer and diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Cyano-5-methylhexanamidethylhexanamide in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its potential toxicity, which can pose risks to researchers if proper safety measures are not taken.
Future Directions
There are many future directions for the use of 2-Cyano-5-methylhexanamidethylhexanamide in scientific research. One area of interest is in the development of new drugs and therapies for the treatment of various diseases. Additionally, it can be used in the development of new materials with unique properties, such as improved strength, flexibility, or conductivity. Finally, it can be used in the study of various physiological processes and their underlying mechanisms.
Conclusion:
In conclusion, 2-Cyano-5-methylhexanamidethylhexanamide is a chemical compound that has many scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, its potential for use in various scientific fields is promising.
Synthesis Methods
The synthesis of 2-Cyano-5-methylhexanamidethylhexanamide involves the reaction between 2-cyanopentanenitrile and methylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified using various methods such as distillation, recrystallization, or chromatography.
Scientific Research Applications
2-Cyano-5-methylhexanamidethylhexanamide is used in various scientific research applications, including the synthesis of other chemical compounds, such as pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a reagent in organic chemistry reactions and as a building block in the synthesis of complex molecules. Additionally, it is used in the development of new materials and in the study of their properties.
properties
CAS RN |
121064-29-7 |
|---|---|
Product Name |
2-Cyano-5-methylhexanamide |
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-cyano-5-methylhexanamide |
InChI |
InChI=1S/C8H14N2O/c1-6(2)3-4-7(5-9)8(10)11/h6-7H,3-4H2,1-2H3,(H2,10,11) |
InChI Key |
ZGVLTFODASFPCN-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C#N)C(=O)N |
Canonical SMILES |
CC(C)CCC(C#N)C(=O)N |
synonyms |
Hexanamide, 2-cyano-5-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



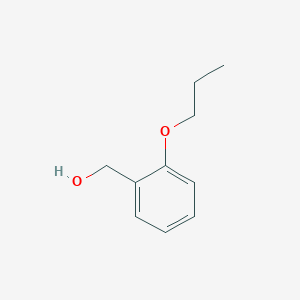

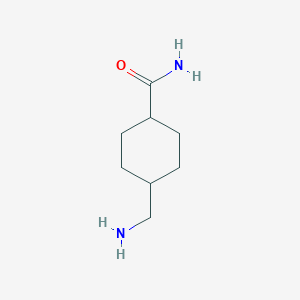

![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)
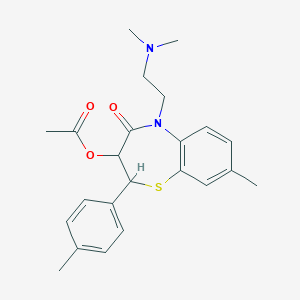
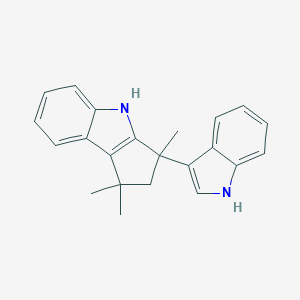

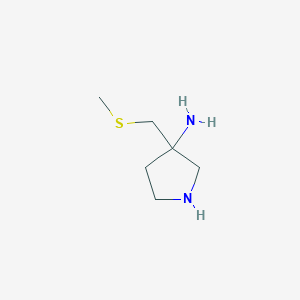
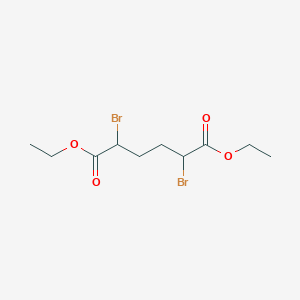

![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
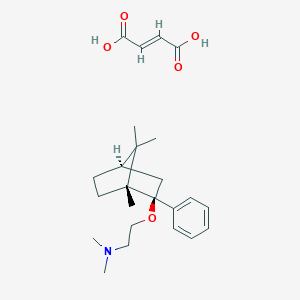
![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)